3-Hydroxy-4-methylpentan-2-one
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Overview
Description
3-Hydroxy-4-methylpentan-2-one, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is commonly used as a solvent and as an intermediate in the synthesis of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylpentan-2-one is typically synthesized through the aldol condensation of acetone. The reaction involves the base-catalyzed condensation of two molecules of acetone to form the product. The reaction is usually catalyzed by barium hydroxide (Ba(OH)2) and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous distillation of acetone in the presence of a mixed catalyst, such as ion exchange resin and magnesium hydroxide. This method is efficient, reducing side reactions and improving product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Dehydration: It can be dehydrated to form mesityl oxide, an α,β-unsaturated ketone.
Hydrogenation: Hydrogenation of the compound yields hexylene glycol.
Condensation: It can condense with urea to form diacetone-monourea.
Common Reagents and Conditions
Dehydration: Typically involves acid catalysts.
Hydrogenation: Requires a palladium catalyst.
Condensation: Uses urea as a reagent.
Major Products
Mesityl oxide: Formed through dehydration.
Hexylene glycol: Formed through hydrogenation.
Diacetone-monourea: Formed through condensation with urea.
Scientific Research Applications
3-Hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative for animal tissues.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in paints, coatings, adhesives, and printing inks.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpentan-2-one involves its ability to act as a solvent and intermediate in various chemical reactions. It interacts with molecular targets through hydrogen bonding and other intermolecular forces, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Acetone: A simpler ketone with similar solvent properties.
Mesityl oxide: An α,β-unsaturated ketone formed from the dehydration of 3-Hydroxy-4-methylpentan-2-one.
Hexylene glycol: A diol formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its dual functionality as both a hydroxyl and a ketone, allowing it to participate in a wide range of chemical reactions. Its versatility as a solvent and intermediate makes it valuable in various industrial and research applications .
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
InChI Key |
IGPIDYBTABPKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)O |
Origin of Product |
United States |
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